Thermal Degradation Onset: DCPA Polymer Outperforms Brominated Analog by 50 °C
In a direct head-to-head comparison under identical TGA conditions (N₂ atmosphere, 5 °C·min⁻¹ heating rate), poly(2,3-dichloropropyl acrylate) [P(DCPA)] exhibits a thermal degradation onset at 300 °C, whereas poly(2,3-dibromopropyl acrylate) [P(DBPA)] begins rapid weight loss at 250 °C [1]. The 50 °C higher degradation temperature is attributed to the greater C–Cl bond dissociation energy relative to C–Br, providing a wider thermal processing window for P(DCPA)-based formulations [1]. P(DCPA) additionally shows less than 1% weight loss between 150 °C and 300 °C, indicating negligible volatile content [1].
| Evidence Dimension | Thermal degradation onset temperature (TGA, N₂, 5 °C·min⁻¹) |
|---|---|
| Target Compound Data | P(DCPA): 300 °C (onset of rapid weight loss); <1% weight loss 150–300 °C |
| Comparator Or Baseline | P(DBPA): 250 °C (onset of rapid weight loss) |
| Quantified Difference | Δ = +50 °C (P(DCPA) degrades at a 50 °C higher temperature than P(DBPA)) |
| Conditions | TGA in nitrogen atmosphere, heating rate 5 °C·min⁻¹, ambient to 490 °C (US Patent 4,136,225) |
Why This Matters
This 50 °C advantage directly translates to broader solder-process compatibility and higher thermal safety margins in printed circuit board covercoat applications, where soldering temperatures routinely exceed 240 °C.
- [1] US Patent 4,136,225. Cover coatings for printed circuits. Bell Telephone Laboratories, Inc. Filed July 6, 1977, issued January 23, 1979. Google Patents US4136225A, lines 250–259: TGA comparison of P(DCPA) vs. P(DBPA); degradation onset 300 °C vs. 250 °C; <1% weight loss for P(DCPA) from 150–300 °C. View Source
